![molecular formula C12H11N3O B183565 N-(4-Amino-phenyl)-isonicotinamide CAS No. 13116-08-0](/img/structure/B183565.png)
N-(4-Amino-phenyl)-isonicotinamide
Overview
Description
N-(4-Amino-phenyl)-isonicotinamide is an organic compound that features both an amino group and an isonicotinamide moiety
Mechanism of Action
Target of Action
N-(4-Amino-phenyl)-isonicotinamide, also known as N-(4-Aminophenyl)isonicotinamide, is a complex organic compound that interacts with multiple targets. Similar compounds have been shown to interact with various enzymes and proteins, suggesting a broad range of potential targets .
Mode of Action
It’s suggested that this compound may exert its effects through interactions with its targets, leading to changes in cellular processes . For instance, similar compounds have been shown to exhibit antimicrobial activity, suggesting a potential for membrane perturbation and intracellular interactions .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence a variety of pathways, potentially including those involved in microbial growth and proliferation .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
Biochemical Analysis
Biochemical Properties
N-(4-Amino-phenyl)-isonicotinamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to interact with copper(II) complexes, forming coordination compounds that exhibit unique structural and redox properties . These interactions suggest that this compound can influence the activity of enzymes and proteins involved in redox reactions and metal ion homeostasis. Additionally, it has been shown to bind to DNA and serum albumin, indicating its potential role in modulating genetic and protein functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to exhibit anti-inflammatory properties by inhibiting reactive oxygen species (ROS) generation . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in oxidative stress responses. The anti-inflammatory effects of this compound suggest its potential use in treating inflammatory diseases and conditions associated with oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Molecular docking studies have revealed that this compound binds to the active site of COX-2, preventing the enzyme from catalyzing the production of pro-inflammatory mediators . This inhibition of COX-2 activity is a key aspect of the compound’s anti-inflammatory mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its anti-inflammatory properties and continues to inhibit ROS generation and COX-2 activity in vitro . These findings suggest that the compound can provide sustained therapeutic effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anti-inflammatory effects without causing toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide biosynthesis and one-carbon metabolism . It has been shown to perturb nucleotide pools, leading to a reduction in nucleotide levels, including cyclic adenosine monophosphate (cAMP) . This perturbation of nucleotide metabolism is thought to contribute to the compound’s anti-aging effects in yeast models . Additionally, this compound interacts with enzymes involved in one-carbon metabolism, further influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to bind to serum albumin, which may facilitate its transport in the bloodstream and distribution to various tissues . Additionally, its interaction with DNA suggests that it can localize to the nucleus and potentially influence genetic functions . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize to the nucleus, where it can interact with DNA and modulate gene expression . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the mitochondria, where it can influence oxidative stress responses . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-phenyl)-isonicotinamide typically involves the reaction of 4-aminobenzoyl chloride with isonicotinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-phenyl)-isonicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydrazines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Anticancer Activity : N-(4-Amino-phenyl)-isonicotinamide has been investigated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines such as MCF-7 and HCT116, with IC50 values indicating effective inhibition comparable to established drugs like sorafenib .
- Anti-inflammatory Properties : The compound has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .
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Biochemical Research
- Enzyme Inhibition Studies : this compound can serve as a tool for studying enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with various enzymes, potentially leading to insights into metabolic pathways .
- Metabolic Pathway Analysis : The compound participates in nucleotide biosynthesis and one-carbon metabolism, making it relevant for studies focusing on metabolic disorders .
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Material Science
- Dyes and Pigments Production : Due to its chemical structure, this compound can be utilized in the synthesis of dyes and pigments, expanding its application beyond biological research into industrial uses .
Target Interactions
This compound interacts with multiple biological targets due to its structural characteristics. It has been shown to affect various cellular processes by modulating enzyme activity and influencing biochemical pathways related to cell growth and inflammation.
Biochemical Pathways
The compound's interaction with copper(II) complexes results in the formation of coordination compounds that exhibit unique redox properties. This interaction may enhance its antimicrobial effects, similar to other compounds within its structural class .
Case Studies
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-phenyl)-benzamide
- N-(4-Amino-phenyl)-nicotinamide
- N-(4-Amino-phenyl)-pyridine-3-carboxamide
Uniqueness
N-(4-Amino-phenyl)-isonicotinamide is unique due to its specific combination of an amino group and an isonicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
N-(4-Amino-phenyl)-isonicotinamide (C12H11N3O) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and epigenetics. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related studies.
Chemical Structure and Properties
This compound is characterized by its isonicotinamide backbone with an amino group at the para position of the phenyl ring. The molecular structure contributes to its biological activity, particularly as a potential inhibitor of various enzymes involved in cellular processes.
Research indicates that this compound exhibits inhibitory effects on several biological targets, including:
- DNA Methyltransferases (DNMTs) : Studies have shown that derivatives of this compound can inhibit DNMT1, DNMT3A, and DNMT3B. For instance, compounds derived from this compound demonstrated cytotoxicity against leukemia cells by reactivating silenced genes through demethylation processes .
- Nicotinamide N-Methyltransferase (NNMT) : The compound has also been investigated for its inhibitory effects on NNMT, an enzyme involved in nicotinamide metabolism. Potent inhibitors derived from this compound exhibited IC50 values in the low micromolar range, indicating significant potential for therapeutic applications in metabolic disorders .
Anticancer Activity
The anticancer properties of this compound derivatives have been highlighted in various studies:
- Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxicity against various cancer cell lines, including leukemia KG-1 cells. For example, one derivative exhibited an EC50 value of 0.9 μM against DNMT3A, demonstrating potent activity comparable to established chemotherapeutics .
Antimicrobial Properties
This compound has also been explored for its antimicrobial properties:
- Antibacterial and Antifungal Activities : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the treatment of infectious diseases.
Research Findings and Case Studies
Several studies have contributed to our understanding of the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the chemical structure influence biological activity:
Properties
IUPAC Name |
N-(4-aminophenyl)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBFGQPYFGQNJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357645 | |
Record name | N-(4-Amino-phenyl)-isonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13116-08-0 | |
Record name | N-(4-Amino-phenyl)-isonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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